(16R)-10,25-dimethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.218,21.18,12.027,31.016,35]heptatriaconta-1(30),3(37),4,6(36),8(35),9,11,18,20,24,26,31,33-tridecaene-9,32-diol;dihydrochloride
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Overview
Description
(16R)-10,25-dimethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.218,21.18,12.027,31.016,35]heptatriaconta-1(30),3(37),4,6(36),8(35),9,11,18,20,24,26,31,33-tridecaene-9,32-diol;dihydrochloride is a bisbenzylisoquinoline alkaloid primarily isolated from the plant species Cissampelos sympodialis, which belongs to the Menispermaceae family . This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, spasmolytic, and immunomodulatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: (16R)-10,25-dimethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.218,21.18,12.027,31.016,35]heptatriaconta-1(30),3(37),4,6(36),8(35),9,11,18,20,24,26,31,33-tridecaene-9,32-diol;dihydrochloride can be synthesized through various chemical routes, although the primary source remains its extraction from Cissampelos sympodialis. The extraction process typically involves the use of organic solvents followed by chromatographic techniques to purify the compound .
Industrial Production Methods: Industrial production of warifteine is not extensively documented, but it generally involves large-scale extraction from plant material. The process includes:
- Harvesting and drying the plant material.
- Grinding the dried material to a fine powder.
- Extracting the alkaloids using solvents such as ethanol or methanol.
- Purifying the extract through techniques like high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: (16R)-10,25-dimethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.218,21.18,12.027,31.016,35]heptatriaconta-1(30),3(37),4,6(36),8(35),9,11,18,20,24,26,31,33-tridecaene-9,32-diol;dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives, which may exhibit different pharmacological properties.
Reduction: Reduction reactions can modify the bisbenzylisoquinoline structure, potentially altering its biological activity.
Substitution: Substitution reactions, particularly on the aromatic rings, can lead to the formation of new compounds with unique properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products: The major products formed from these reactions include various warifteine derivatives, each with potentially unique pharmacological activities .
Scientific Research Applications
(16R)-10,25-dimethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[226223,6218,2118,12027,31
Mechanism of Action
(16R)-10,25-dimethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.218,21.18,12.027,31.016,35]heptatriaconta-1(30),3(37),4,6(36),8(35),9,11,18,20,24,26,31,33-tridecaene-9,32-diol;dihydrochloride exerts its effects through several mechanisms:
Calcium Channel Inhibition: this compound inhibits calcium channels, leading to muscle relaxation and spasmolytic effects.
cAMP Modulation: It increases intracellular cAMP levels, which can modulate immune cell functions and reduce inflammation.
Neutrophil Migration Inhibition: this compound decreases neutrophil adhesion and migration, contributing to its anti-inflammatory properties.
Comparison with Similar Compounds
(16R)-10,25-dimethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.218,21.18,12.027,31.016,35]heptatriaconta-1(30),3(37),4,6(36),8(35),9,11,18,20,24,26,31,33-tridecaene-9,32-diol;dihydrochloride is unique among bisbenzylisoquinoline alkaloids due to its specific pharmacological profile. Similar compounds include:
Methylwarifteine: Another alkaloid from Cissampelos sympodialis, which shares some pharmacological properties with warifteine but differs in potency and selectivity.
Tetrandrine: A bisbenzylisoquinoline alkaloid with similar calcium channel blocking properties but different therapeutic applications.
Berberine: An isoquinoline alkaloid with broad pharmacological effects, including antimicrobial and anti-inflammatory properties.
This compound’s unique combination of spasmolytic, anti-inflammatory, and immunomodulatory effects sets it apart from these similar compounds, making it a valuable subject for further research and potential therapeutic development.
Properties
CAS No. |
38566-54-0 |
---|---|
Molecular Formula |
C36H38Cl2N2O6 |
Molecular Weight |
665.6 g/mol |
IUPAC Name |
(16R)-10,25-dimethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.218,21.18,12.027,31.016,35]heptatriaconta-1(30),3(37),4,6(36),8(35),9,11,18,20,24,26,31,33-tridecaene-9,32-diol;dihydrochloride |
InChI |
InChI=1S/C36H36N2O6.2ClH/c1-38-15-13-25-18-29(41-2)33(39)36-32(25)28(38)17-22-4-6-23(7-5-22)20-43-35-30(42-3)19-24-12-14-37-27(31(24)34(35)40)16-21-8-10-26(44-36)11-9-21;;/h4-11,18-19,28,39-40H,12-17,20H2,1-3H3;2*1H/t28-;;/m1../s1 |
InChI Key |
CBLPWCGOLLZSLR-QDSLRZTOSA-N |
SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(COC5=C(C=C6CCN=C(C6=C5O)CC7=CC=C(O3)C=C7)OC)C=C4)O)OC.Cl.Cl |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC=C(COC5=C(C=C6CCN=C(C6=C5O)CC7=CC=C(O3)C=C7)OC)C=C4)O)OC.Cl.Cl |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(COC5=C(C=C6CCN=C(C6=C5O)CC7=CC=C(O3)C=C7)OC)C=C4)O)OC.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Warifteine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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